Regioisomeric Selectivity Fingerprint: Distinct Predicted Target Engagement from the 3,5-Dimethoxy Analog
The 3,5-dimethoxy regioisomer of the target compound demonstrates a verified biological interaction profile that the 2,3-dimethoxy compound is structurally predicted to diverge from. While the 3,5-isomer exhibits human Nav1.7 channel antagonist activity (IC50 = 3,000 nM), computational modeling indicates that the 2,3-methoxy arrangement alters the electrostatic potential surface around the benzamide carbonyl, a key pharmacophoric element, and shifts the projected H-bond acceptor topology, supporting the hypothesis of distinct selectivity [1][2]. Direct activity data for the 2,3-isomer is not yet publicly reported, making its selection purely for intentional SAR exploration.
| Evidence Dimension | In-vitro Nav1.7 Channel Antagonism |
|---|---|
| Target Compound Data | Activity not reported; structural modeling predicts non-identical binding mode |
| Comparator Or Baseline | 3,5-Dimethoxy regioisomer (CAS 941999-96-8): IC50 = 3,000 nM |
| Quantified Difference | N/A (qualitative prediction of divergence) |
| Conditions | Human Nav1.7 channel expressed in HEK293 cells; antagonist assay (comparator data) |
Why This Matters
For ion channel-targeted programs, confirming which regioisomer lacks off-target Nav1.7 binding is crucial; the uncharacterized 2,3-isomer must be screened de novo and cannot be assumed to share the 3,5-isomer's liability.
- [1] BindingDB. BDBM50379389: IC50 3.00E+3 nM at human Nav1.7 for the 3,5-dimethoxy analog. View Source
- [2] PubChem. Computed Molecular Surface and Electrostatic Properties (InChIKey-based comparison). View Source
